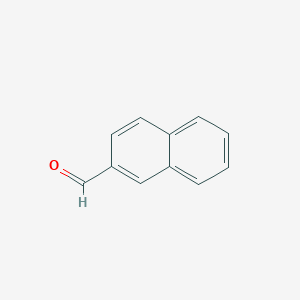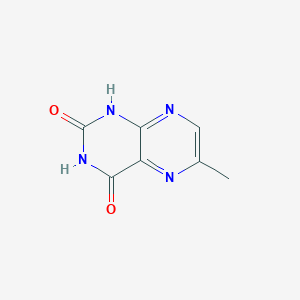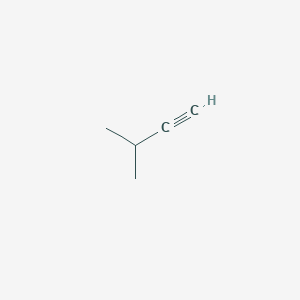![molecular formula C20H12O B031230 Dinaphtho[2,1-b:1',2'-d]furan CAS No. 194-63-8](/img/structure/B31230.png)
Dinaphtho[2,1-b:1',2'-d]furan
Übersicht
Beschreibung
Dinaphtho[2,1-b:1’,2’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 . This compound can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities. It can also modulate cell proliferation .
Synthesis Analysis
Dinaphtho[2,1-b:1’,2’-d]furan derivatives have been synthesized to study the structure-activity relationships of dinaphthofuran derivatives . The structures of all compounds were identified by 1H NMR, 13C NMR, HRMS, and IR spectra .Molecular Structure Analysis
The molecular structure of Dinaphtho[2,1-b:1’,2’-d]furan is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Dinaphtho[2,1-b:1’,2’-d]furan has a density of 1.3±0.1 g/cm3, a boiling point of 486.9±14.0 °C at 760 mmHg, and a flash point of 271.6±6.9 °C . It has a molar refractivity of 89.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 208.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Materialien mit hohem Brechungsindex
Dinaphtho[2,1-b:1’,2’-d]furan (DNT) wird zur Herstellung von Materialien mit hohem Brechungsindex verwendet . Es hat einen extrahohen Brechungsindex von 1,808 bei 633 nm, der bei kleinen organischen Molekülen selten erreicht wird . Diese Eigenschaft wird bei der Entwicklung von Materialien für verschiedene optische Anwendungen genutzt.
Dynamische Thiahelicene
DNT ist eines der „dynamischen Thiahelicene“, das aufgrund seiner niedrigen Energiebarriere für die Enantiomerisierung als Racemat erhalten wird . Diese einzigartige Eigenschaft ermöglicht die Verwendung in der Untersuchung dynamischer chemischer Systeme und der Entwicklung neuer Materialien mit interessanten Eigenschaften.
Polymerblendfilme
DNT wurde zur Herstellung von Polymerblendfilmen mit Polymethylmethacrylat (PMMA) verwendet . Es wurde festgestellt, dass diese Filme hohe Brechungsindizes aufweisen, was sie für verschiedene optische Anwendungen nützlich macht.
Organische Halbleiter
DNT-Derivate wurden bei der Herstellung von organischen Einkristalltransistoren verwendet . Diese Transistoren weisen hohe Ladungsträgerbeweglichkeiten auf, was sie vielversprechend für den Einsatz in flexiblen, bedruckbaren und leichten elektronischen Anwendungen macht.
Arylhydrocarbonrezeptor-vermittelte Aktivitäten
DNT kann Arylhydrocarbonrezeptor-vermittelte Aktivitäten induzieren . Diese Eigenschaft kann in der biologischen Forschung und der Entwicklung neuer Arzneimittel genutzt werden.
Östrogenrezeptor-vermittelte Aktivitäten
Neben Arylhydrocarbonrezeptor-vermittelten Aktivitäten kann DNT auch Östrogenrezeptor-vermittelte Aktivitäten induzieren . Dies macht es nützlich für die Untersuchung von Östrogenrezeptor-Signalwegen und die Entwicklung von Medikamenten, die auf diese Signalwege abzielen.
Emissionsverhalten im Festkörper
DNT-Derivate haben im Festkörper ein hohes Emissionsverhalten gezeigt . Diese Eigenschaft kann bei der Entwicklung neuer Materialien für optoelektronische Bauelemente genutzt werden.
Modulation der Zellproliferation
DNT kann die Zellproliferation modulieren . Diese Eigenschaft kann in der biologischen Forschung verwendet werden, insbesondere bei der Untersuchung von Zellwachstum und -entwicklung.
Wirkmechanismus
Target of Action
Dinaphtho[2,1-b:1’,2’-d]furan, a complex organic compound, has been found to interact with several cellular targets. It can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . These receptors play crucial roles in various cellular processes, including cell proliferation and differentiation.
Mode of Action
The compound’s interaction with its targets leads to a series of changes within the cell. It modulates cell proliferation , which is a critical process in growth, development, and tissue repair. The exact mechanism of how Dinaphtho[2,1-b:1’,2’-d]furan interacts with these receptors and modulates cell proliferation is still under investigation.
Result of Action
The molecular and cellular effects of Dinaphtho[2,1-b:1’,2’-d]furan’s action are primarily related to its modulation of cell proliferation . By interacting with aryl hydrocarbon and estrogen receptors, it can influence cell growth and differentiation, potentially affecting the development and progression of certain diseases.
Safety and Hazards
When handling Dinaphtho[2,1-b:1’,2’-d]furan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
It has been found that Dinaphtho[2,1-b:1’,2’-d]furan can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This suggests that it may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
Dinaphtho[2,1-b:1’,2’-d]furan has been found to modulate cell proliferation . In a study, it exhibited strong inhibitory activity on human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .
Molecular Mechanism
Its ability to induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities suggests that it may bind to these receptors and modulate their activity .
Eigenschaften
IUPAC Name |
12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOZEUDRUTIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325445 | |
| Record name | Dinaphtho[2,1-b:1',2'-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194-63-8 | |
| Record name | Dinaphtho(2,1-b:1',2'-d)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC507496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinaphtho[2,1-b:1',2'-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINAPHTHO(2,1-B:1',2'-D)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic routes to Dinaphtho[2,1-b:1',2'-d]furan?
A1: this compound can be synthesized through several methods. One approach involves the thermolysis of 1-naphthol, leading to the formation of 2,2'-binaphthalene-1,1'-diol, which then undergoes rapid cyclization to yield this compound []. Another method involves the photocyclization of di-2-naphthylsulfide [].
Q2: Has this compound been investigated for its semiconductor properties?
A2: Yes, research has explored the use of this compound as a potential organic semiconductor. Studies have focused on the aggregated structures and charge-transporting properties of this molecule, particularly in single-crystal field-effect transistors []. This research suggests potential applications in organic electronics.
Q3: Are there any known skeletal rearrangements that this compound can undergo?
A3: this compound has been shown to undergo skeletal rearrangement in the presence of aluminum chloride as a catalyst. This reaction leads to the formation of Dinaphtho[1,2-b:1′,2′-d]furan and 1-Hydroxybenzo[j]fluoranthene, albeit in low yields [].
Q4: What is known about the spectral and luminescent properties of this compound?
A4: The spectral and luminescent characteristics of this compound have been studied in a jet-cooled environment []. While the specific findings require further examination of the cited research, this suggests investigations into its photophysical properties and potential applications in areas like fluorescence-based sensing or imaging.
Q5: What insights have been gained from computational studies on this compound derivatives?
A5: Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to study this compound derivatives. These calculations have been particularly useful in determining dihedral angles within these molecules, contributing to the understanding of their structural properties and stereochemistry [].
Q6: Can this compound be used as a precursor for synthesizing other compounds?
A6: Yes, this compound can act as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of 6H-dinaphtho-[c,e][1,2]oxaphosphinines []. This highlights the versatility of this compound as a building block in organic synthesis.
Q7: How does the bromination of this compound proceed?
A7: Studies have investigated the bromination of this compound, particularly focusing on the structural determination of the resulting brominated product []. This research delves into the regioselectivity of the bromination reaction and provides insights into the influence of the this compound structure on the reaction outcome.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
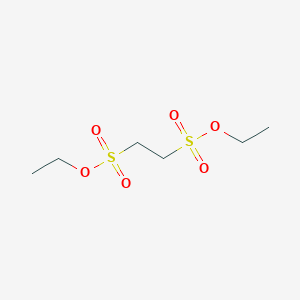
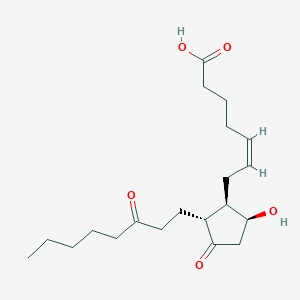

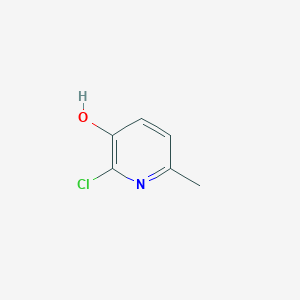
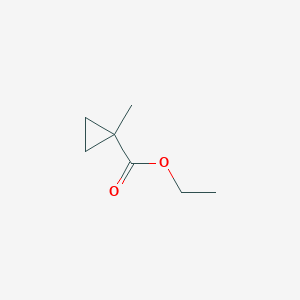
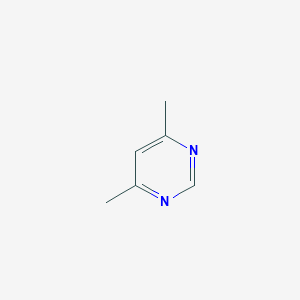

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)


